molecular formula C9H16O2 B1446633 2-Methyl-2-(oxan-2-yl)propanal CAS No. 1784782-30-4

2-Methyl-2-(oxan-2-yl)propanal

Cat. No. B1446633
M. Wt: 156.22 g/mol
InChI Key: OQHQZHQRAAQJMN-UHFFFAOYSA-N
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Description

“2-Methyl-2-(oxan-2-yl)propanal” is a chemical compound with the CAS Number: 1784782-30-4 . It has a molecular weight of 156.22 and its IUPAC name is 2-methyl-2-(tetrahydro-2H-pyran-2-yl)propanal . It is in liquid form .


Molecular Structure Analysis

The InChI code for “2-Methyl-2-(oxan-2-yl)propanal” is 1S/C9H16O2/c1-9(2,7-10)8-5-3-4-6-11-8/h7-8H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Methyl-2-(oxan-2-yl)propanal” is a liquid at room temperature . It has a molecular weight of 156.22 . The compound is stored at -10 degrees Celsius .

Scientific Research Applications

Pharmacological Characterization

  • Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, highlighting its potential for treating depression and addiction disorders. This research provides insight into the pharmacological applications of related compounds (Grimwood et al., 2011).

Stereoisomeric Mixture Separation

  • Olbrycht et al. (2016) discussed the separation of racemates in stereoisomeric mixtures of Nafronyl Oxalate, a pharmacologically active compound, using an efficient crystallization process. This research is crucial in understanding the separation processes of complex mixtures (Olbrycht et al., 2016).

Inhibitory Activity and Anti-inflammatory Agents

  • Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides for inhibitory activity against xanthine oxidase and for anti-inflammatory response, indicating potential therapeutic applications in treating gout and other conditions (Šmelcerović et al., 2013).

Reaction Mechanisms

  • Coxon et al. (1997) investigated the rearrangement pathways of protonated propene oxide to protonated propanal, providing valuable information on reaction mechanisms in organic chemistry (Coxon et al., 1997).

Flavor Compounds in Foods

  • Smit et al. (2009) reviewed the production and breakdown pathways of branched aldehydes, including 2-methyl propanal, in various food products. This research is significant in understanding the formation and control of flavor compounds in foods (Smit et al., 2009).

Organic Synthesis and Experimental Design

  • Min (2015) described the synthesis of a drug intermediate through an organic experiment, highlighting the role of such compounds in educational settings and scientific research (Min, 2015).

Antagonists for Osteoporosis

  • Hutchinson et al. (2003) identified a potent antagonist for the alpha(v)beta(3) receptor, offering insights into its potential for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).

Cardioprotective and Antiarrythmic Activity

  • Nikam et al. (2011) explored the cardioprotective and antiarrythmic activity of a newly synthesized aryloxypropanolamine derivative, contributing to cardiovascular pharmacology (Nikam et al., 2011).

X-ray Structures and Computational Studies

  • Nycz et al. (2011) characterized several cathinones, providing essential data for understanding the structural and computational aspects of similar compounds (Nycz et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-2-(oxan-2-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,7-10)8-5-3-4-6-11-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHQZHQRAAQJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(oxan-2-yl)propanal

CAS RN

1784782-30-4
Record name 2-methyl-2-(oxan-2-yl)propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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